(3-Amino-5-bromophenyl)-phenylmethanone
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Overview
Description
(3-Amino-5-bromophenyl)-phenylmethanone is an organic compound that features a bromine atom and an amino group attached to a phenyl ring, which is further connected to a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-bromophenyl)-phenylmethanone typically involves the bromination of a phenylmethanone derivative followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-bromophenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
(3-Amino-5-bromophenyl)-phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Amino-5-bromophenyl)-phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5-bromophenyl)methanol
- (3-Amino-5-bromophenyl)acetic acid
- (3-Amino-5-bromophenyl)ethanol
Uniqueness
(3-Amino-5-bromophenyl)-phenylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H10BrNO |
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Molecular Weight |
276.13 g/mol |
IUPAC Name |
(3-amino-5-bromophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
HNSWHUXOQVJNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Br)N |
Origin of Product |
United States |
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